molecular formula C12H7ClF3NO3S B1391026 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride CAS No. 874839-13-1

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

Cat. No.: B1391026
CAS No.: 874839-13-1
M. Wt: 337.7 g/mol
InChI Key: FDAYBQVWHDJJOL-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a pyridine ring substituted with a trifluoromethyl group at the 3-position and a benzenesulfonyl chloride group connected via an ether linkage. This compound is highly reactive due to the sulfonyl chloride functional group, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)9-5-3-8(4-6-9)20-11-10(12(14,15)16)2-1-7-17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAYBQVWHDJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670718
Record name 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874839-13-1
Record name 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, also known by its CAS number 874839-13-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₂H₇ClF₃NO₃S
  • Molecular Weight : 337.70 g/mol
  • Melting Point : 63–65 °C
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its role as a sulfonyl chloride derivative, which can act as an electrophile in various chemical reactions. This property enables it to interact with nucleophiles in biological systems, potentially leading to the modification of proteins or nucleic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzenesulfonates, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains against related benzenesulfonate derivatives:

CompoundBacterial StrainMIC (mg/L)
Compound AStaphylococcus aureus (MSSA)0.39–1.56
Compound BStaphylococcus aureus (MRSA)0.39–1.56
Compound CEnterococcus faecalis6.25
Compound DEnterococcus faecium6.25

These compounds exhibited significant activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, with MIC values well below cytotoxic levels for human cells (IC₅₀ > 12.3 mg/L) .

Case Study 1: Antibacterial Efficacy

In a study conducted on a series of benzenesulfonate derivatives, including those with trifluoromethyl substitutions, it was found that the presence of such groups significantly enhanced antibacterial activity. For instance, compounds with both chloro and trifluoromethyl groups showed improved efficacy against Staphylococcus aureus strains compared to their non-substituted counterparts .

Case Study 2: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) indicated that the introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring increased lipophilicity and, consequently, antimicrobial potency. Compounds featuring multiple substitutions at the para and meta positions demonstrated the highest activity .

Cytotoxicity Studies

While evaluating the potential therapeutic applications, cytotoxicity assays were performed on normal human lung fibroblast cells (MRC-5). The results indicated that most promising derivatives maintained a favorable safety profile with IC₅₀ values significantly higher than their MIC values, suggesting a good therapeutic index .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is in the development of pharmaceuticals. Its sulfonyl chloride group is highly reactive, allowing for the introduction of various functional groups into drug molecules.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of this compound can be synthesized and evaluated for their anticancer activity. For instance, modifications to the pyridine ring have shown promise in enhancing the efficacy against specific cancer cell lines .
  • Antimicrobial Activity : Studies have demonstrated that compounds derived from sulfonyl chlorides exhibit significant antimicrobial properties. The introduction of the trifluoromethyl group has been linked to increased potency against certain bacterial strains .

Agrochemicals

The compound also plays a crucial role in the field of agrochemicals, particularly as a building block for herbicides and pesticides.

Applications in Agrochemicals

  • Herbicide Development : The sulfonyl chloride moiety is utilized in synthesizing herbicides that target specific plant enzymes, thereby inhibiting growth. Research has shown that modifications to the trifluoromethyl-pyridine structure can lead to more effective herbicides with lower environmental impact .

Materials Science

In materials science, this compound is used in polymer chemistry.

Polymer Applications

  • Synthesis of Functional Polymers : The compound can be employed to create functionalized polymers with specific properties, such as increased thermal stability and chemical resistance. This is particularly relevant in developing materials for electronics and coatings .

Analytical Chemistry

The compound serves as a reagent in various analytical techniques.

Reagent Applications

  • Chromatography : It is used as a derivatizing agent to enhance the detection of specific analytes in chromatography, improving sensitivity and selectivity in complex mixtures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position Variations on the Pyridine Ring

The position of the trifluoromethyl group on the pyridine ring significantly alters physicochemical properties and reactivity. Key analogs include:

Compound Name Trifluoromethyl Position Molecular Formula CAS Number Molecular Weight Key Feature
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride 3-position C₁₂H₇ClF₃NO₃S Not provided 337.71 High reactivity at 3-position
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride 6-position C₁₂H₇ClF₃NO₃S 1210732-06-1 337.71 Steric hindrance at 6-position
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride 4-position C₁₂H₇ClF₃NO₃S 1227955-11-4 337.71 Electron-withdrawing effect

Key Findings :

  • The 3- and 4-substituted analogs exhibit stronger electron-withdrawing effects compared to the 6-substituted derivative, enhancing electrophilic reactivity .
  • Steric hindrance in the 6-substituted compound may reduce accessibility for nucleophilic attack, limiting its utility in certain reactions .

Functional Group Variations

Replacing the sulfonyl chloride group with other moieties drastically alters reactivity and applications:

Sulfonamide Derivative
  • Compound : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
  • Key Differences :
    • The sulfonamide group (-SO₂NH₂) replaces the sulfonyl chloride (-SO₂Cl), reducing electrophilicity.
    • This derivative is primarily used in R&D for drug discovery, as sulfonamides are common pharmacophores .
Benzoic Acid Derivative
  • Compound: 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic acid
  • Key Differences: Incorporates a benzoic acid group, enabling conjugation with biomolecules.

Q & A

Q. Analytical methods :

  • 1H/19F NMR : Confirm substitution patterns and trifluoromethyl group integrity. For example, the pyridyl proton signals appear at δ 8.2–8.5 ppm, while benzenesulfonyl protons resonate at δ 7.6–7.9 ppm .
  • Mass spectrometry (MS) : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 381.6) and fragmentation patterns .
  • X-ray crystallography : Resolve stereoelectronic effects of the trifluoromethyl group on the pyridine ring’s geometry (e.g., bond angles and torsional strain) .
    Critical note : Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in regiochemistry .

Advanced: What mechanistic insights explain selectivity in nucleophilic substitutions involving this sulfonyl chloride?

The compound’s reactivity arises from:

  • Electrophilicity : The sulfonyl chloride group is highly electron-withdrawing, activating the pyridine ring for nucleophilic attack at the 2-position .
  • Steric effects : The trifluoromethyl group at the 3-position directs nucleophiles to the less hindered 2-position, minimizing competing reactions (e.g., para-substitution) .
    Experimental validation : Use kinetic isotope effect (KIE) studies or Hammett plots to quantify electronic/steric contributions .

Advanced: How does the trifluoromethyl group influence biochemical interactions in enzyme inhibition studies?

Inhibitory activity against bacterial enzymes (e.g., acps-pptase) is enhanced via:

  • Hydrophobic interactions : The CF3 group binds to nonpolar enzyme pockets, increasing affinity .
  • Electron-withdrawing effects : Stabilizes transition states during enzyme-substrate interactions .
    Methodology :
  • Perform crystallographic studies of enzyme-ligand complexes to map binding sites .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What strategies mitigate competing side reactions during derivatization (e.g., sulfonamide formation)?

Common issues : Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions.
Solutions :

  • Anhydrous conditions : Use molecular sieves or inert gas (N2/Ar) during reactions .
  • Activated nucleophiles : Pre-form sodium or potassium salts of amines to enhance reactivity .
    Case study : Derivatization with 1,2,4-thiadiazol-5-amine achieved 85% yield using dry DMF and NaH as a base .

Advanced: How to design experiments for optimizing reaction yields using Design of Experiments (DoE)?

Q. Steps :

  • Variables : Temperature, stoichiometry, solvent polarity, and reaction time .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 72% yield at 4°C, 1.2 eq nucleophile, 2 h reaction) .
    Validation : Cross-check with ANOVA to confirm statistical significance of variables .

Advanced: What computational tools predict the compound’s reactivity in novel reaction systems?

  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger .
  • DFT calculations : Predict regioselectivity in substitutions by analyzing frontier molecular orbitals (FMOs) and charge distribution .
    Limitations : Solvent effects and steric strain may require hybrid QM/MM models for accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
Reactant of Route 2
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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

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